4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
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Description
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C14H14ClFN4 and a molecular weight of 292.74 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the use of organolithium reagents . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is characterized by the presence of a pyrimidine ring, a piperazine ring, and a fluorophenyl group .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : The synthesis of derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, closely related to the specified compound, showed significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Anticancer Research
- Inhibition of Tyrosine Kinase in Cancer : A compound closely related to 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine was investigated as a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, highlighting its potential role in cancer treatment (Zhang et al., 2005).
Antiviral Research
- Anti-Tobacco Mosaic Viral Activity : The synthesis of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which is structurally similar, exhibited significant antiviral activity against the Tobacco Mosaic Virus. This implies the potential for developing novel antiviral agents (Nagalakshmamma et al., 2020).
Protein Kinase Inhibitor Development
- Protein Kinase Inhibitors : The compound's analogues were used in developing broad-spectrum protein kinase inhibitors, indicating its relevance in creating new therapeutic agents for diseases involving protein kinases (Russell et al., 2015).
Receptor Antagonism
- Vanilloid Receptor-1 Antagonists : Related piperazinylpyrimidine analogues were evaluated as antagonists of the vanilloid 1 receptor, suggesting a role in developing new treatments for conditions like chronic pain (Wang et al., 2007).
Anticancer and Anti-inflammatory Agents
- Anticancer and Anti-inflammatory Activity : Derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate exhibited significant in-vitro anti-inflammatory activity and inhibitory effects against cancer, pointing towards potential in cancer and inflammation treatment (Ghule et al., 2013).
properties
IUPAC Name |
4-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4/c15-13-9-14(18-10-17-13)20-7-5-19(6-8-20)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMJWBQXEFHDPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588663 |
Source
|
Record name | 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | |
CAS RN |
898652-05-6 |
Source
|
Record name | 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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